4-Chloro-1-isopropyl-1H-pyrazolo[3,4-D]pyrimidine
Description
4-Chloro-1-isopropyl-1H-pyrazolo[3,4-D]pyrimidine (CAS: 21254-15-9) is a heterocyclic compound with the molecular formula C₈H₉ClN₄ and a molecular weight of 196.64 g/mol . It features a pyrazolo[3,4-d]pyrimidine core substituted with a chlorine atom at position 4 and an isopropyl group at position 1 (Figure 1). This compound is primarily utilized as a biochemical reagent in pharmaceutical research due to its structural versatility, enabling derivatization for drug discovery . Key physicochemical properties include stability at room temperature (RT) and a purity of ≥95% in commercial preparations .
Properties
IUPAC Name |
4-chloro-1-propan-2-ylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4/c1-5(2)13-8-6(3-12-13)7(9)10-4-11-8/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXAKDCMFRBGIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=N1)C(=NC=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-isopropyl-1H-pyrazolo[3,4-D]pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chloropyrazole with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatographic techniques to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-isopropyl-1H-pyrazolo[3,4-D]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and alcohols, often in the presence of a base like sodium hydride or potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Scientific Research Applications
Medicinal Chemistry
4-Chloro-1-isopropyl-1H-pyrazolo[3,4-D]pyrimidine is primarily investigated for its potential as a CDK2 inhibitor . The inhibition of CDK2 can lead to significant alterations in cell cycle progression and apoptosis induction in cancer cells. Studies have demonstrated that this compound exhibits cytotoxic activities against various cancer cell lines, making it a candidate for further development in cancer therapeutics .
Antibacterial Agents
Some derivatives of this compound have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. This aspect opens avenues for its use in developing new antibacterial agents, particularly in an era of rising antibiotic resistance .
Molecular Modeling and Drug Design
The compound serves as a scaffold in molecular modeling studies aimed at designing and optimizing new compounds with improved biological activities. Its structural characteristics allow researchers to modify it and explore various derivatives that may enhance efficacy against specific targets .
Antitumor Activity
Recent studies have focused on synthesizing new derivatives of pyrazolo[3,4-D]pyrimidine with enhanced antitumor properties. For instance, compounds derived from this scaffold have been designed to act as epidermal growth factor receptor inhibitors (EGFRIs), showing potent anti-proliferative activities against cancer cells such as A549 and HCT-116 . The most promising derivative exhibited an IC50 value of 0.016 µM against wild-type EGFR, indicating strong potential for therapeutic applications in oncology .
Other Biological Activities
The pyrazolo[3,4-D]pyrimidine moiety has been associated with various other medicinal applications including:
These diverse biological activities suggest that this compound could be a versatile compound in drug discovery.
Case Study 1: CDK2 Inhibition and Cancer Cell Cytotoxicity
In a study assessing the cytotoxic effects of this compound on various cancer cell lines, it was found that the compound significantly inhibited cell proliferation by inducing apoptosis through CDK2 inhibition. The mechanism involved binding interactions with CDK2, leading to cell cycle arrest .
Case Study 2: Development of EGFR Inhibitors
Research aimed at synthesizing new derivatives of pyrazolo[3,4-D]pyrimidine revealed several compounds with high potency against EGFR. Compound modifications were systematically performed to enhance binding affinity and selectivity towards mutant forms of EGFR associated with drug resistance in cancer therapy . The promising results from these derivatives highlight the potential for developing targeted therapies for resistant cancers.
Mechanism of Action
The mechanism of action of 4-Chloro-1-isopropyl-1H-pyrazolo[3,4-D]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells . The compound’s antibacterial activity is attributed to its ability to interfere with bacterial cell wall synthesis or protein function .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Structural Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives
Key Observations :
- Conversely, dichloro derivatives (e.g., 4,6-Dichloro-1-methyl) exhibit higher reactivity, suitable for nucleophilic substitution reactions .
- Aromatic vs. Aliphatic Substituents : The 3,5-dimethylphenyl group in CAS 1956332-56-1 introduces aromaticity, which may enhance binding to hydrophobic enzyme pockets .
Pharmacological Potential
- 4-Aminopyrazolo[3,4-d]pyrimidine () shows antitumor activity by acting as a purine antagonist, inhibiting DNA synthesis .
- The chloromethyl derivative (CAS 1956332-56-1) is explored for its dual reactive sites, enabling conjugation with pharmacophores for enhanced bioactivity .
Biological Activity
4-Chloro-1-isopropyl-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound with the molecular formula C8H9ClN4. It features a chlorine atom at the 4-position and an isopropyl group at the 1-position, contributing to its unique biological activity. This compound has garnered significant interest in medicinal chemistry due to its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation.
The primary biological activity of this compound is its ability to inhibit CDK2. This inhibition affects cell cycle progression, leading to alterations in cellular functions such as apoptosis induction. The compound's interaction with CDK2 is characterized by:
- Inhibition of CDK2 Activity : This results in significant changes in cell cycle dynamics, particularly in cancer cells.
- Induction of Apoptosis : The compound has been shown to induce programmed cell death in various cancer cell lines, including lymphoid and myeloid neoplasms.
In Vitro Studies
A study demonstrated that treatment with this compound reduced cell viability and induced apoptosis in several cancer cell lines. The findings indicated:
- Cell Viability Reduction : The compound effectively decreased viability in lymphoid and myeloid cell lines at concentrations ranging from 1 to 15 μM over a period of 24 to 72 hours.
- Cell Cycle Arrest : Significant arrest was observed in the G0/G1 phase of the cell cycle, particularly in Jurkat cells, suggesting a mechanism for its anti-cancer effects .
Table of Biological Activity Results
| Cell Line | Concentration (μM) | Treatment Duration (h) | Cell Viability Reduction (%) | Apoptosis Induction (%) |
|---|---|---|---|---|
| Jurkat | 2 | 24 | 50 | High |
| Derl-2 | 4 | 72 | 60 | Moderate |
| Jurl-MK1 | 1 | 72 | 40 | Low |
Pharmacokinetics and Drug-Likeness
In silico studies have indicated that this compound possesses favorable pharmacokinetic properties. These studies assessed parameters such as:
- LogP : Approximately 2.06, indicating moderate lipophilicity.
- Polar Surface Area (PSA) : Around 43.6 Ų, suggesting potential for good absorption characteristics.
Applications in Medicinal Chemistry
The compound's structure and biological activity make it a candidate for further development as an anticancer agent. Its potential applications include:
- Kinase Inhibition : Targeting CDK2 for cancer therapy.
- Antibacterial Properties : Some derivatives exhibit activity against Gram-positive and Gram-negative bacteria.
- Molecular Modeling : Used to design and optimize new compounds with enhanced biological activities .
Case Studies
Several studies have highlighted the efficacy of pyrazolo[3,4-D]pyrimidine derivatives, including the specific compound discussed:
- Study on Hematological Malignancies : This research focused on the effects of the compound on lymphoid and myeloid neoplasms, demonstrating its ability to reduce cell viability and induce apoptosis through CDK2 inhibition .
- EGFR Inhibition Studies : New derivatives were synthesized to act as epidermal growth factor receptor inhibitors (EGFRIs), indicating the versatility of pyrazolo[3,4-D]pyrimidine scaffolds for developing targeted therapies against various cancers .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine, and what key reaction parameters influence yield?
- Methodology :
- Multi-component reactions : Utilize one-pot strategies with 4-chloroaniline derivatives and nitrous acid to form diazonium intermediates, followed by cyclization (e.g., Liu et al. 2015) .
- Vilsmeier reagent-mediated synthesis : Employ chloroacetyl chloride or α-chloroacetamides for regioselective chlorination at the 4-position .
- Microwave-assisted synthesis : Reduces reaction time and improves purity under solvent-free conditions (e.g., Oliveira-Campos et al. 2008) .
- Key parameters : Temperature (reflux at 50°C ), solvent choice (DMF for solubility ), and stoichiometric control of reagents .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing the structure and purity of this compound?
- Methodology :
- X-ray crystallography : Determines absolute configuration and hydrogen-bonding networks (e.g., SHELXTL software ).
- NMR spectroscopy : Assigns substituent positions via - and -NMR chemical shifts .
- XRPD (X-ray powder diffraction) : Validates crystalline phase purity (e.g., peak analysis in hydrochloride salts ).
- HPLC : Monitors reaction progress and purity (>95% threshold) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas ).
- Waste disposal : Segregate halogenated waste and use certified contractors for incineration .
- First aid : Immediate decontamination with water for spills; seek medical attention for inhalation .
Q. How can researchers verify the regiochemical position of substituents in pyrazolo[3,4-d]pyrimidine derivatives?
- Methodology :
- X-ray crystallography : Resolves ambiguity in substituent positioning (e.g., 1-isopropyl vs. 3-prop-1-en-2-yl groups ).
- NOESY NMR : Detects spatial proximity between protons in crowded regions .
- Comparative synthesis : Use known regioselective protocols (e.g., Vilsmeier reactions favor 4-chloro substitution ).
Advanced Research Questions
Q. What strategies optimize reaction conditions for synthesizing derivatives with complex substituents?
- Methodology :
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of bulky substituents .
- Catalysis : Anhydrous sodium acetate improves nucleophilic substitution efficiency in chloroacetylations .
- Temperature control : Gradual heating (e.g., 0–50°C) prevents decomposition of thermally sensitive intermediates .
- Purification : Column chromatography with gradient elution separates isomers .
Q. How should researchers address contradictory biological activity data in pharmacological studies?
- Methodology :
- Dose-response assays : Test multiple concentrations to identify non-linear effects (e.g., antitumor activity ).
- Orthogonal assays : Combine in vitro (enzyme inhibition) and in vivo (xenograft) models to validate mechanisms .
- Molecular dynamics (MD) : Simulate ligand-receptor interactions to explain variability in binding affinities .
Q. What methodologies effectively characterize the stability of this compound under various pH and temperature conditions?
- Methodology :
- Accelerated stability studies : Incubate at 40°C/75% RH for 1–3 months; monitor degradation via HPLC .
- pH profiling : Assess hydrolysis rates in buffers (pH 1–13) using UV-Vis spectroscopy .
- Thermogravimetric analysis (TGA) : Determine decomposition thresholds (>150°C typical for pyrazolopyrimidines ).
Q. How can researchers experimentally determine preferred sites for nucleophilic substitution?
- Methodology :
- Competitive reactions : React with diverse nucleophiles (e.g., amines, thiols) and analyze products via LC-MS .
- Kinetic studies : Monitor reaction progress under controlled conditions to identify rate-determining steps .
- Isotopic labeling : Use -labeled analogs to track substitution pathways via NMR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
